Isoquinolylphenylmethyl 4-iodobenzoate
Description
Isoquinolylphenylmethyl 4-iodobenzoate is an ester derivative of 4-iodobenzoic acid, where the isoquinolylphenylmethyl group serves as the alcohol moiety. These compounds are frequently employed in medicinal chemistry (e.g., cholinesterase ligands for neurological imaging) , organic synthesis (e.g., cross-coupling reactions) , and radiochemistry (e.g., precursors for PET radiolabeling) .
Properties
CAS No. |
380217-30-1 |
|---|---|
Molecular Formula |
C23H16INO2 |
Molecular Weight |
465.3g/mol |
IUPAC Name |
[isoquinolin-1-yl(phenyl)methyl] 4-iodobenzoate |
InChI |
InChI=1S/C23H16INO2/c24-19-12-10-18(11-13-19)23(26)27-22(17-7-2-1-3-8-17)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
InChI Key |
YYPXBNZWXDDLFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)I |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The ester group in 4-iodobenzoate derivatives significantly influences their physicochemical behavior. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Notes:
- Log P : The 1-methylpiperidin-4-yl derivative exhibits a calculated log P (~2.5) comparable to blood-brain barrier (BBB)-penetrating compounds, making it suitable for neurological imaging . Simpler esters (methyl/ethyl) lack this tailored log P but are widely used in synthesis.
- Reactivity : Methyl 4-iodobenzoate demonstrates high reactivity in Ni-catalyzed C–S and C–N coupling reactions, achieving yields up to 94% and 91%, respectively, under heterogeneous conditions .
Cholinesterase Ligands
- 1-Methylpiperidin-4-yl 4-Iodobenzoate : Designed as a butyrylcholinesterase ligand, this compound’s piperidine moiety enhances binding affinity and BBB penetration. Its synthesis yields (41–54%) and purity (≥97%) make it a viable candidate for PET imaging in Alzheimer’s disease .
Table 2: Radiolabeling Efficiency of 4-Iodobenzoate Derivatives
Key Findings:
- Leaving Group Impact : Chlorine (in 4-chloromethylbenzyl derivatives) provides superior RCY compared to mesylate or hydroxyl groups due to its better leaving-group ability .
- Solvent Effects: Acetonitrile (ACN) outperforms dimethylformamide (DMF) and tert-butanol, likely due to enhanced nucleophilic substitution kinetics .
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